molecular formula C93H180O8 B1604527 Pentaerythritol tetrabehenate CAS No. 61682-73-3

Pentaerythritol tetrabehenate

Cat. No. B1604527
CAS RN: 61682-73-3
M. Wt: 1426.4 g/mol
InChI Key: SMLXTTLNOGQHHB-UHFFFAOYSA-N
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Description

Pentaerythrityl tetrabehenate is a tetraester of pentaerythritol and Behenic Acid . It is used in cosmetic formulations . The tetraester acts as an emollient (makes the skin smooth and supple), and a viscosity regulator (increases or decreases the viscosity of cosmetic products) .


Molecular Structure Analysis

Pentaerythritol tetrabehenate has a molecular formula of C93H180O8 . Its average mass is 1426.420 Da and its monoisotopic mass is 1425.367798 Da .

Future Directions

Pentaerythritol tetrabehenate is currently used in cosmetic formulations . As the cosmetic industry continues to evolve, there may be new applications and uses for this compound in the future.

properties

IUPAC Name

[3-docosanoyloxy-2,2-bis(docosanoyloxymethyl)propyl] docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H180O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77-81-89(94)98-85-93(86-99-90(95)82-78-74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,87-100-91(96)83-79-75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)88-101-92(97)84-80-76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-88H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXTTLNOGQHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H180O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893556
Record name Pentaerythritol tetrabehenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Docosanoic acid, 1,1'-[2,2-bis[[(1-oxodocosyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pentaerythritol tetrabehenate

CAS RN

61682-73-3
Record name Pentaerythritol tetrabehenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61682-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(((1-oxodocosyl)oxy)methyl)-1,3-propanediyl docosanoate
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Record name Docosanoic acid, 1,1'-[2,2-bis[[(1-oxodocosyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythritol tetrabehenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis[[(1-oxodocosyl)oxy]methyl]propane-1,3-diyl didocosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.159
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Record name PENTAERYTHRITYL TETRABEHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MNZ044IRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1000 ml round bottomed flask was charged with 648.0 g. (0.15 mol) PEG 105 pentaerythritol and 186 g. (0.60 mol) behenic acid. The mass was heated at 100° C. with a N2 sparge, 0.75 g. methane sulfonic acid and 0.1 g. hypophosphorus acid were charged. The batch was heated to 165° C. while collecting the water of reaction, and maintained until an acid value of 11.5 was reached. The finished material was a white waxy solid having an acid value of 11.5, and a hydroxyl value of 12.
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